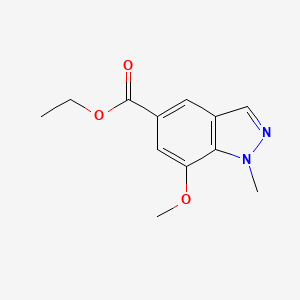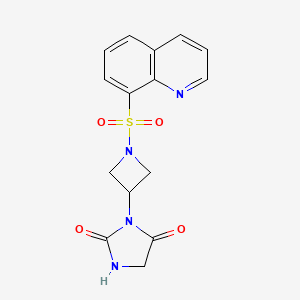![molecular formula C21H16F3NO2 B3001689 (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one CAS No. 478041-00-8](/img/structure/B3001689.png)
(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond. This compound features a naphthalene ring, a trifluoromethoxy-substituted phenyl ring, and an enone moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one typically involves the following steps:
Formation of the enone moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Substitution with the trifluoromethoxy-phenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The enone moiety can undergo oxidation reactions to form epoxides or other oxidized products.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving enones and aromatic systems.
Medicine
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one would depend on its specific application. In general, the enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(phenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one: Similar structure but lacks the naphthalene ring.
(2E)-1-(naphthalen-2-yl)-3-{[4-methoxyphenyl]amino}but-2-en-1-one: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
- The presence of both the naphthalene ring and the trifluoromethoxy group makes (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one unique in terms of its electronic and steric properties. These features can influence its reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLORURPVGCPO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B3001607.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)


![3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine](/img/structure/B3001616.png)




![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)

![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B3001628.png)
